

An In-depth Technical Guide to 3-Chloro-6-(3-nitrophenyl)pyridazine

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Compound of Interest

Compound Name:	3-Chloro-6-(3-nitrophenyl)pyridazine
Cat. No.:	B1357126

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of **3-Chloro-6-(3-nitrophenyl)pyridazine**. The information is curated for professionals in chemical research and drug development, with a focus on detailed experimental protocols and structured data presentation.

IUPAC Name and Chemical Identity

The unequivocally established IUPAC name for the compound is **3-Chloro-6-(3-nitrophenyl)pyridazine**.

Identifier	Value
IUPAC Name	3-Chloro-6-(3-nitrophenyl)pyridazine
CAS Number	58059-33-9
Molecular Formula	C ₁₀ H ₆ ClN ₃ O ₂
Molecular Weight	235.63 g/mol
Canonical SMILES	C1=CC(=CC(=C1)--INVALID-LINK-- [O-])C2=CC=C(NN=C2)Cl

Synthesis and Experimental Protocols

The synthesis of **3-Chloro-6-(3-nitrophenyl)pyridazine** is typically achieved through a two-step process. The first step involves the formation of the pyridazinone core, followed by a chlorination reaction. While a specific protocol for this exact molecule is not readily available in published literature, a reliable synthetic route can be constructed based on established methods for analogous compounds.

Step 1: Synthesis of 6-(3-nitrophenyl)pyridazin-3(2H)-one

This step involves the reaction of a suitable keto-acid with hydrazine hydrate. The keto-acid precursor, 4-(3-nitrophenyl)-4-oxobutanoic acid, can be synthesized via Friedel-Crafts acylation of nitrobenzene with succinic anhydride.

Experimental Protocol:

- Preparation of 4-(3-nitrophenyl)-4-oxobutanoic acid:
 - To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or a chlorinated solvent), add succinic anhydride portion-wise at a controlled temperature.
 - Add nitrobenzene dropwise to the reaction mixture.
 - Heat the mixture and maintain it at a specific temperature for several hours to drive the reaction to completion.
 - Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
 - The resulting precipitate, 4-(3-nitrophenyl)-4-oxobutanoic acid, is collected by filtration, washed with water, and can be purified by recrystallization.
- Cyclization to 6-(3-nitrophenyl)pyridazin-3(2H)-one:

- Dissolve 4-(3-nitrophenyl)-4-oxobutanoic acid in a suitable solvent such as ethanol or acetic acid.
- Add hydrazine hydrate to the solution.
- Reflux the reaction mixture for several hours.
- Upon cooling, the product, 6-(3-nitrophenyl)pyridazin-3(2H)-one, will precipitate.
- Collect the solid by filtration, wash with a cold solvent, and dry.

Step 2: Chlorination to 3-Chloro-6-(3-nitrophenyl)pyridazine

The pyridazinone from the previous step is converted to the target chloro-derivative using a chlorinating agent.

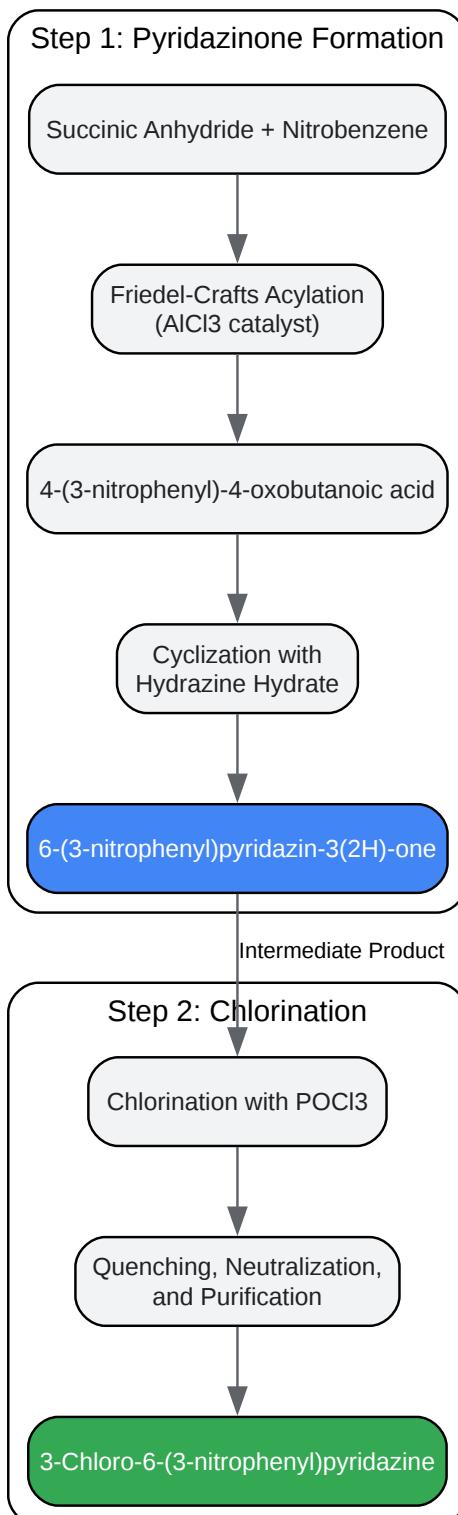
Experimental Protocol:

- Chlorination Reaction:
 - To a flask containing 6-(3-nitrophenyl)pyridazin-3(2H)-one, add a chlorinating agent such as phosphorus oxychloride (POCl_3) or a mixture of POCl_3 and PCl_5 .
 - Heat the reaction mixture under reflux for a few hours.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature.
 - Carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.
 - Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
 - Collect the crude **3-Chloro-6-(3-nitrophenyl)pyridazine** by filtration.

- Purify the product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain the final compound.

Synthesis Workflow Diagram

Synthesis Workflow for 3-Chloro-6-(3-nitrophenyl)pyridazine

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Caption: General synthetic route for **3-Chloro-6-(3-nitrophenyl)pyridazine**.

Physicochemical Properties

Experimental data for **3-Chloro-6-(3-nitrophenyl)pyridazine** is not extensively reported. The following table includes data for the parent compound, 3-chloro-6-phenylpyridazine, to provide a reference point for expected properties.

Property	3-chloro-6-phenylpyridazine	3-Chloro-6-(3-nitrophenyl)pyridazine (Predicted)
Melting Point	159-161 °C[1]	Likely higher due to the polar nitro group
Boiling Point	Not available	Predicted to be > 400 °C
Solubility	10.3 µg/mL in water at pH 7.4[2]	Expected to have low aqueous solubility
Appearance	Solid[1]	Expected to be a crystalline solid

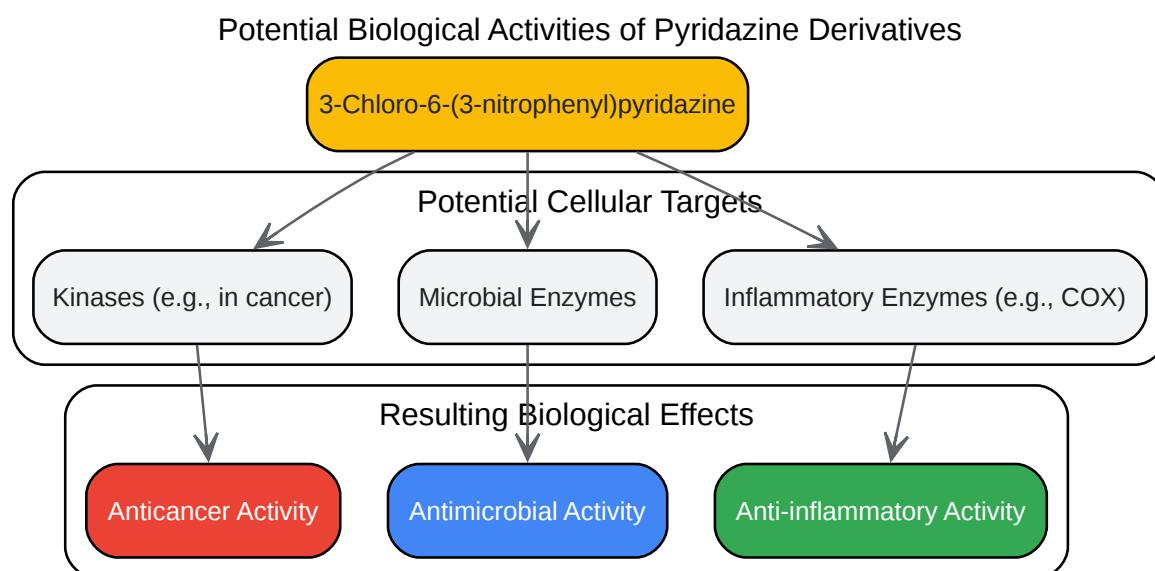
Potential Biological Activities

While specific biological studies on **3-Chloro-6-(3-nitrophenyl)pyridazine** are limited, the pyridazine and pyridazinone scaffolds are known to be pharmacologically active. Derivatives have shown a broad spectrum of activities, suggesting potential avenues for research into this specific compound.

- **Anticancer Activity:** Many pyridazine derivatives have been investigated for their anticancer properties.[3] They can act through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation and survival. The presence of a nitro group can sometimes enhance cytotoxic activity against tumor cells.
- **Antimicrobial and Antifungal Activity:** The pyridazine nucleus is a common feature in compounds with antimicrobial and antifungal properties.[3] The electron-withdrawing nature of the chloro and nitro substituents may contribute to potential activity against various bacterial and fungal strains.

- Anti-inflammatory Activity: Some pyridazinone derivatives have demonstrated anti-inflammatory effects, often linked to the inhibition of enzymes like cyclooxygenase (COX).

Potential Biological Action Pathway



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Caption: Overview of potential therapeutic targets for pyridazine compounds.

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